molecular formula C11H11ClFNO2 B10974502 N-(4-chloro-2-fluorophenyl)oxolane-2-carboxamide

N-(4-chloro-2-fluorophenyl)oxolane-2-carboxamide

Cat. No.: B10974502
M. Wt: 243.66 g/mol
InChI Key: UAHCXMMEQZCSHC-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)oxolane-2-carboxamide is a synthetic organic compound with the molecular formula C({11})H({11})ClFNO(_{2}) It is characterized by the presence of a chloro and fluoro substituent on a phenyl ring, which is attached to an oxolane-2-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)oxolane-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2-fluoroaniline and oxolane-2-carboxylic acid.

    Amidation Reaction: The 4-chloro-2-fluoroaniline is reacted with oxolane-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluorophenyl)oxolane-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO({3})) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH({4})) are typically used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.

Major Products Formed

    Substitution: Products depend on the nucleophile used; for example, methoxy or tert-butyl derivatives.

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as primary or secondary amines.

    Hydrolysis: 4-chloro-2-fluoroaniline and oxolane-2-carboxylic acid.

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)oxolane-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)oxolane-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chloro-2-fluorophenyl)oxolane-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amide.

    N-(4-chloro-2-fluorophenyl)oxolane-2-carboxylate: Ester derivative of the compound.

    N-(4-chloro-2-fluorophenyl)oxolane-2-thioamide: Thioamide analog with a sulfur atom replacing the oxygen in the amide group.

Uniqueness

N-(4-chloro-2-fluorophenyl)oxolane-2-carboxamide is unique due to its specific combination of chloro and fluoro substituents on the phenyl ring, coupled with the oxolane-2-carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C11H11ClFNO2

Molecular Weight

243.66 g/mol

IUPAC Name

N-(4-chloro-2-fluorophenyl)oxolane-2-carboxamide

InChI

InChI=1S/C11H11ClFNO2/c12-7-3-4-9(8(13)6-7)14-11(15)10-2-1-5-16-10/h3-4,6,10H,1-2,5H2,(H,14,15)

InChI Key

UAHCXMMEQZCSHC-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C(=O)NC2=C(C=C(C=C2)Cl)F

Origin of Product

United States

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